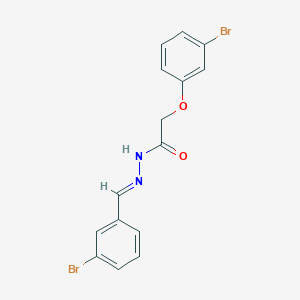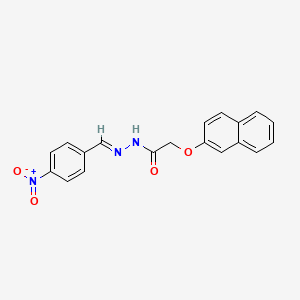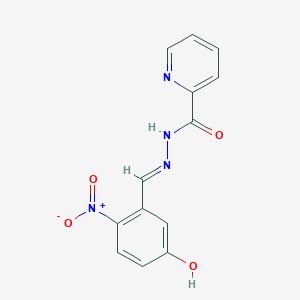![molecular formula C16H12BrClN2O2 B3863927 3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B3863927.png)
3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione, also known as Brequinar, is a synthetic compound that belongs to the class of quinoline-based antitumor agents. This compound has been extensively studied for its potential as an anticancer drug due to its ability to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidine nucleotides.
Mécanisme D'action
3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione inhibits DHODH by binding to the enzyme's active site, preventing the conversion of dihydroorotate to orotate. This leads to a decrease in the intracellular levels of pyrimidine nucleotides, which in turn leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been shown to have potent antitumor activity in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast, lung, and colon cancer. It has also been shown to have immunomodulatory effects by inhibiting the proliferation of T cells and reducing the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for DHODH, which makes it a useful tool for studying the role of pyrimidine nucleotide synthesis in cancer cell proliferation. However, its low solubility in water and poor pharmacokinetic properties make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione. One area of research is the development of more potent and selective DHODH inhibitors that can be used in vivo. Another area of research is the combination of 3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione with other anticancer agents to enhance its efficacy. Additionally, the immunomodulatory effects of 3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione could be further studied for their potential in the treatment of autoimmune diseases.
Applications De Recherche Scientifique
3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential as an anticancer drug. It has shown promising results in preclinical studies as a potent inhibitor of DHODH, which is essential for the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are required for DNA synthesis and cell proliferation, and their inhibition can lead to cell cycle arrest and cell death.
Propriétés
IUPAC Name |
3-(4-bromoanilino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c17-10-1-5-12(6-2-10)19-14-9-15(21)20(16(14)22)13-7-3-11(18)4-8-13/h1-8,14,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZDPCCCODZYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromoanilino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3863849.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863871.png)
![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B3863873.png)
![2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3863887.png)
![N-[1-benzofuran-3-yl(phenyl)methyl]urea](/img/structure/B3863890.png)



![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B3863905.png)
![2-methyl-6-{[4-methyl-6-(methylthio)-2-quinolinyl]amino}-2-heptanol](/img/structure/B3863909.png)
![1-[bis(2-hydroxyethyl)amino]-3-(1-naphthyloxy)-2-propanol](/img/structure/B3863915.png)
![N-[3-(dimethylamino)propyl]-2-fluorobenzamide](/img/structure/B3863925.png)

